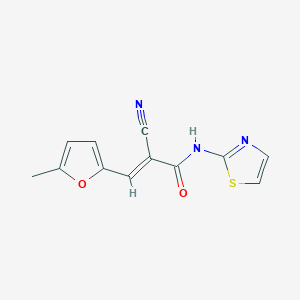

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

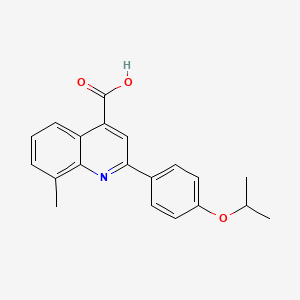

Übersicht

Beschreibung

The chemical compound is related to various research areas, including the synthesis of thiazoles and furan derivatives. These areas are essential for understanding the compound's synthesis, structure, and properties.

Synthesis Analysis

The synthesis of thiazoles, similar to the target compound, often involves chemoselective thionation-cyclization of highly functionalized enamides mediated by reagents like Lawesson's reagent. This method allows for the introduction of various functionalities into the thiazole ring (S. Kumar, G. Parameshwarappa, H. Ila, 2013).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides insights into the conformation and isomerism of cyanoalk-enamides and related compounds. These analyses reveal extended conformations stabilized by intramolecular interactions, and solvent-dependent isomerization behaviors (C. Papageorgiou et al., 1998).

Chemical Reactions and Properties

Chemical reactions of related compounds include ene-reduction and various cyclization reactions leading to heterocyclic systems. For example, enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide has been achieved using marine and terrestrial fungi, highlighting the compound's reactivity and potential for producing stereospecific products (D. E. Jimenez et al., 2019).

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Research indicates that compounds similar to (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide, specifically 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group, are a novel class of herbicides. These compounds have shown to exhibit good herbicidal activities, demonstrating the potential of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide in agricultural applications by acting as inhibitors of PSII electron transport. The herbicidal activity is notably high, even at low application doses, highlighting its efficiency as a herbicide (Wang et al., 2004).

Synthetic Applications

The compound has been found to be versatile in synthetic chemistry, particularly in the synthesis of various heterocyclic structures. For instance, its utilization in the regioselective synthesis of new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, showcasing its importance in creating compounds with potential biological activities. Such synthetic applications underscore the role of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide and its derivatives in medicinal chemistry and drug development, providing a foundation for further exploration of its therapeutic potentials (Bakavoli et al., 2009).

Antimycobacterial Activity

In the search for new antimicrobial agents, derivatives of (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide have been synthesized and evaluated for their antimycobacterial activity. This research is part of broader efforts in the antitubercular field, aiming to discover novel compounds that can inhibit the growth of Mycobacterium tuberculosis. Although only a few compounds in this series showed modest growth inhibition, the findings contribute valuable structure-activity relationship (SAR) insights for future antimicrobial drug discovery efforts (Sanna et al., 2002).

Gelation Behavior

Investigations into the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, which are structurally related to (E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide, have revealed the importance of methyl functionality and multiple non-covalent interactions in dictating gelation/non-gelation behavior. This research highlights the compound's potential in developing new materials with specific properties, such as supramolecular gels that could have applications in various fields including drug delivery and materials science (Yadav & Ballabh, 2020).

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c1-8-2-3-10(17-8)6-9(7-13)11(16)15-12-14-4-5-18-12/h2-6H,1H3,(H,14,15,16)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYHHFDHOQWQJS-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)

![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)

![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)